molecular formula C18H22ClNO4 B13385066 Oxymorphone D3

Oxymorphone D3

Cat. No.: B13385066
M. Wt: 351.8 g/mol
InChI Key: MUZQPDBAOYKNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxymorphone D3 is a deuterated form of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxymorphone D3 involves the incorporation of deuterium atoms into the oxymorphone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Oxymorphone D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxymorphone derivatives with altered hydroxyl groups, while reduction can yield alcohols from ketones .

Scientific Research Applications

Oxymorphone D3 has several scientific research applications:

Mechanism of Action

Oxymorphone D3 exerts its effects by interacting predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. The binding of this compound to these receptors results in analgesic effects by modulating pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantitation in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug levels is crucial .

Properties

Molecular Formula

C18H22ClNO4

Molecular Weight

351.8 g/mol

IUPAC Name

4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H

InChI Key

MUZQPDBAOYKNLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl

Origin of Product

United States

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